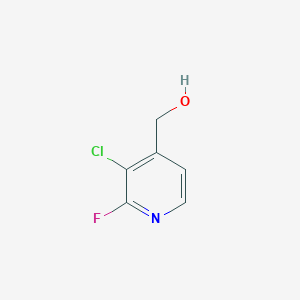

(3-Chloro-2-fluoropyridin-4-yl)methanol

説明

Contextualization of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their presence being ubiquitous across a multitude of scientific disciplines. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, such as nicotine (B1678760) and niacin (vitamin B3). nih.gov In the realm of synthetic chemistry, pyridines serve as versatile precursors, reagents, and solvents. nih.gov Their unique electronic properties, including basicity and the ability to participate in various substitution reactions, make them invaluable building blocks for the synthesis of more complex molecules. nih.govresearchgate.net

The synthesis of pyridine derivatives has been a subject of extensive research, leading to the development of numerous named reactions, including the Hantzsch and Chichibabin pyridine syntheses. namiki-s.co.jp Modern methods continue to expand the synthetic toolbox, enabling the creation of highly substituted and functionalized pyridine scaffolds. acs.org These scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of many FDA-approved drugs and functional materials. nih.gov The inherent properties of the pyridine nucleus, such as its ability to form hydrogen bonds and its water solubility, contribute significantly to the pharmacological profiles of many therapeutic agents. nih.govresearchgate.net

Importance of Halogenation and Hydroxymethyl Functionality on Pyridine Rings

The strategic functionalization of the pyridine ring with halogen atoms and hydroxymethyl groups profoundly influences the molecule's physicochemical properties and reactivity. Halogenation, the introduction of one or more halogen atoms (e.g., fluorine, chlorine), is a widely employed strategy in medicinal chemistry to modulate a compound's biological activity. researchgate.net Halogens can alter a molecule's conformation through steric effects and enhance its binding affinity to biological targets by participating in halogen bonding, a type of noncovalent interaction. acs.orgresearchgate.net Furthermore, the introduction of halogens, particularly fluorine, can improve a compound's metabolic stability and membrane permeability, which are critical pharmacokinetic properties. clarivate.com The substitution pattern of halogens on the pyridine ring can be precisely controlled to fine-tune these effects. researchgate.net

The hydroxymethyl group (–CH₂OH) is another crucial functional group in the design of pyridine-based compounds. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. researchgate.net Moreover, the hydroxymethyl group serves as a versatile synthetic handle, allowing for further chemical modifications and the construction of more elaborate molecular architectures. chemicalbook.comgoogle.com Reductive hydroxymethylation techniques have been developed to convert pyridines into valuable piperidine (B6355638) structures bearing a hydroxymethyl group, which are prevalent in many medicinally relevant compounds. chemicalbook.comgoogle.com

Current Research Landscape and Foundational Significance of (3-Chloro-2-fluoropyridin-4-yl)methanol

In the vast landscape of functionalized pyridines, this compound has emerged as a significant building block in contemporary organic synthesis. This compound, with the chemical formula C₆H₅ClFNO, combines the key features of a pyridine core, halogen substituents (chloro and fluoro), and a hydroxymethyl group. achemblock.com This specific arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

The foundational significance of this compound lies in its utility as a scaffold for creating diverse chemical libraries for drug discovery. The presence of both a chlorine and a fluorine atom allows for differential reactivity and offers multiple points for modification through various cross-coupling reactions. The hydroxymethyl group provides a readily available site for derivatization or for direct interaction with biological targets. Research in medicinal chemistry has demonstrated the importance of the 3-chloro-2-fluorophenyl moiety in the development of potent inhibitors of therapeutic targets. For instance, derivatives containing a 4'-(3-chloro-2-fluorophenyl) group have been investigated as powerful MDM2 inhibitors, which are a promising class of anti-cancer agents. acs.org This highlights the potential of this compound as a key precursor for the synthesis of such advanced therapeutic candidates.

The strategic combination of functionalities in this compound makes it a prime example of a modern building block designed for efficient and modular synthesis, enabling the exploration of novel chemical space in the quest for new and improved therapeutic agents.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1149587-00-7 | achemblock.com |

| Molecular Formula | C₆H₅ClFNO | achemblock.com |

| Molecular Weight | 161.56 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | OCC1=C(Cl)C(F)=NC=C1 | achemblock.com |

Table 2: Related Pyridylmethanol Compounds

| Compound Name | CAS Number | Molecular Formula |

| (2-Chloro-3-fluoropyridin-4-yl)methanol | 946127-54-4 | C₆H₅ClFNO |

| (4-Chloro-3-fluoropyridin-2-yl)methanol | 113209-83-9 | C₆H₅ClFNO |

| (3-Fluoropyridin-2-yl)methanol | 31181-79-0 | C₆H₆FNO |

| (3-Chloropyridin-4-yl)methanol | 79698-53-6 | C₆H₆ClNO |

| (3-Amino-2-chloropyridin-4-yl)methanol | 1002129-57-8 | C₆H₇ClN₂O |

Structure

3D Structure

特性

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIXTTKOSNOAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 3 Chloro 2 Fluoropyridin 4 Yl Methanol

Fundamental Reactivity of the Pyridine (B92270) Nucleus and its Substituents

The pyridine ring in (3-Chloro-2-fluoropyridin-4-yl)methanol is characterized by a complex electronic landscape. The nitrogen atom, along with the electron-withdrawing chloro and fluoro groups, significantly lowers the electron density of the aromatic system. This electronic deficiency has profound implications for its reactivity.

Nucleophilic Substitution Reactions at the Pyridine Ring

The electron-deficient nature of the 3-chloro-2-fluoropyridine (B73461) core makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the pyridine ring, leading to the displacement of one of the halogen substituents. The rate and regioselectivity of such substitutions are influenced by the nature of the nucleophile and the reaction conditions.

Generally, in 2-halopyridines, the 2-position is highly activated toward nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is significantly faster than that of 2-chloropyridine. justia.com This suggests that the fluorine atom at the 2-position of this compound is a likely site for substitution by strong nucleophiles. However, the presence of the chloro group at the 3-position and the hydroxymethyl group at the 4-position can influence the regioselectivity of the reaction. Studies on related 3,5-disubstituted pyridines have shown that selective fluorination can occur, which in turn can be used for subsequent selective nucleophilic substitutions. nih.gov

Common nucleophiles employed in such reactions include alkoxides, amines, and thiols. The reaction conditions often require elevated temperatures and the use of a base to facilitate the reaction.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 4-position of the pyridine ring is a primary alcohol and thus exhibits typical alcohol reactivity. This group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The hydroxyl group can be deprotonated by a strong base to form an alkoxide. This alkoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation facilitates subsequent nucleophilic substitution reactions at the benzylic carbon.

Oxidation and Reduction Pathways

The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 3-chloro-2-fluoroisonicotinaldehyde. This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of primary alcohols, such as manganese dioxide (MnO₂) or Swern oxidation conditions. The resulting aldehyde is a valuable intermediate for further derivatization, including the formation of imines, oximes, and as a substrate in various carbon-carbon bond-forming reactions. The existence of 3-Chloro-2-fluoropyridine-4-carbaldehyde (CAS 1149587-02-9) in chemical supplier catalogs suggests this is a common and useful transformation. chemicalbook.com

While reduction of the hydroxymethyl group itself is not a common transformation, the pyridine ring can, under certain conditions, be reduced. However, this typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and may lead to a complex mixture of products due to the presence of the halogen substituents.

Transformation into Diverse Functional Groups

The versatile reactivity of this compound allows for its conversion into a wide array of derivatives. These transformations are crucial for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Conversion to Halomethyl Pyridine Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom to yield the corresponding halomethyl derivative. A common method for this transformation is the reaction with a thionyl halide, such as thionyl chloride (SOCl₂) for the synthesis of the chloromethyl derivative, or phosphorus tribromide (PBr₃) for the bromomethyl derivative. These reactions typically proceed via an SN2 mechanism, especially in the presence of a base like pyridine. sigmaaldrich.comgoogle.com

The resulting 4-(halomethyl)-3-chloro-2-fluoropyridines are valuable synthetic intermediates. The halogen atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles to introduce new functional groups at the 4-position.

Table 1: Reagents for Halomethylation

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| 4-(Chloromethyl)-3-chloro-2-fluoropyridine | Thionyl chloride (SOCl₂) | Inert solvent, often with a base like pyridine |

Formation of Ethers and Esters

The hydroxymethyl group provides a straightforward handle for the synthesis of ethers and esters.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. google.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Esterification: Esters can be prepared by reacting this compound with a carboxylic acid or its derivative. Common methods include Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with a more reactive acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Table 2: Common Ether and Ester Formation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X) | Alkyl ether |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst | Ester |

Chemical Compound Information

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1149587-00-7 |

| 3-Chloro-2-fluoropyridine | 1480-64-4 |

| 3-Chloro-2-fluoroisonicotinaldehyde | 1149587-02-9 |

| 4-(Chloromethyl)-3-chloro-2-fluoropyridine | Not available |

| 4-(Bromomethyl)-3-chloro-2-fluoropyridine | Not available |

| Sodium ethoxide | 141-52-6 |

| 2-Chloropyridine | 109-09-1 |

| Thionyl chloride | 7719-09-7 |

| Phosphorus tribromide | 7789-60-8 |

| Sodium hydride | 7646-69-7 |

| Pyridine | 110-86-1 |

Cascade Reactions and Multicomponent Strategies Involving this compound

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from multiple starting materials. frontiersin.orgnih.govnih.gov In principle, this compound possesses functional groups that could allow it to participate in such reactions.

Theoretically, the hydroxymethyl group could be oxidized to the corresponding aldehyde, (3-chloro-2-fluoropyridin-4-yl)carbaldehyde. This aldehyde would be a suitable substrate for a variety of well-known MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, to generate diverse heterocyclic scaffolds. nih.govorganic-chemistry.org However, no literature specifically describes these transformations starting from this compound.

Construction of Complex Heterocyclic Systems

The synthesis of fused and polycyclic nitrogen-containing heterocycles is a significant area of medicinal and materials chemistry. ias.ac.in The substitution pattern of this compound suggests it could be a precursor for such systems, although direct evidence is lacking.

Integration into Polycyclic Nitrogen-Containing Scaffolds

The integration of the this compound framework into larger polycyclic systems would necessitate multi-step synthetic sequences. The chloro and fluoro substituents offer handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex architectures. The hydroxymethyl group could be used to introduce further diversity.

For example, a Sonogashira coupling of a protected form of this compound with a terminal alkyne could be a key step in constructing a more elaborate scaffold. Subsequent intramolecular cyclization reactions could then form additional rings. nih.gov However, no published examples of such a strategy with this specific starting material were found.

Strategic Applications of 3 Chloro 2 Fluoropyridin 4 Yl Methanol As a Versatile Synthetic Synthon

Role in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, fluoro, and hydroxymethyl substituents on the pyridine (B92270) ring of (3-Chloro-2-fluoropyridin-4-yl)methanol makes it a highly versatile intermediate for the synthesis of complex organic molecules. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 3-chloro-2-fluoroisonicotinaldehyde, which serves as a key precursor for a variety of further transformations. researchgate.netambeed.comgoogle.com This aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds, thereby expanding the molecular complexity.

Furthermore, the chloro and fluoro substituents on the pyridine ring are amenable to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a better leaving group than chlorine in many SNAr reactions, can be selectively displaced by a range of nucleophiles, including amines, alcohols, and thiols. This allows for the regioselective introduction of diverse functional groups at the 2-position of the pyridine ring. The chlorine atom at the 3-position can also be targeted for substitution, often under different reaction conditions, providing an additional site for molecular diversification. This differential reactivity of the halogen atoms is a key feature that enhances the synthetic utility of this compound. The ability to perform sequential and site-selective modifications is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures from a single, versatile starting material.

Contributions to Medicinal Chemistry and Pharmaceutical Research

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. chemicalbook.com Halogenated pyridines, in particular, are of significant interest due to the ability of halogen atoms to modulate the electronic properties and metabolic stability of a molecule, as well as to form specific halogen bonds with biological targets. cymitquimica.com While specific examples of the direct use of this compound in drug discovery are not extensively documented in public literature, its structural motifs are found in numerous biologically active compounds.

Protein kinases are a major class of drug targets in oncology and immunology. mdpi.comnih.gov The development of small molecule kinase inhibitors often involves the use of heterocyclic scaffolds, including substituted pyridines, to mimic the hinge-binding region of ATP. researchgate.netnih.gov The 2-aminopyridine (B139424) moiety, for instance, is a common feature in many kinase inhibitors. This compound could potentially serve as a precursor for such compounds. Through a series of synthetic steps, including the conversion of the hydroxymethyl group to other functionalities and the displacement of the halogen atoms with appropriate amine nucleophiles, it is conceivable to construct kinase-inhibiting scaffolds. For example, the synthesis of pyrimidine-based Aurora kinase inhibitors has been reported, where substituted pyridines are key intermediates. nih.gov

The pyridine ring is also a key component of many antimicrobial and agrochemical agents. nih.govmdpi.comscirp.orgmdpi.com The search for new antibacterial and antifungal compounds is a continuous effort to combat the rise of drug-resistant pathogens. Substituted pyridines have been shown to exhibit a broad range of antimicrobial activities. researchgate.netnih.govmdpi.comscirp.orgmdpi.com The unique combination of substituents in this compound could be leveraged to synthesize novel antimicrobial candidates.

In the field of agrochemicals, chlorofluoropyridine derivatives have been investigated for their herbicidal and pesticidal properties. The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of these compounds in an agricultural setting. While direct applications of this compound in this area are not widely reported, its structural features align with those of known agrochemically active molecules.

In drug discovery, lead optimization is a critical phase where the potency, selectivity, and pharmacokinetic properties of a lead compound are improved through systematic structural modifications. The versatility of this compound makes it a potentially valuable tool in this process. Its multiple reactive sites allow for the rapid generation of a library of analogues with diverse substitutions.

For instance, the hydroxymethyl group can be modified to explore different interactions with a biological target. The chloro and fluoro groups can be substituted with various functional groups to fine-tune properties such as solubility, lipophilicity, and metabolic stability. This ability to systematically modify the structure of a molecule is essential for establishing structure-activity relationships (SAR) and for identifying a clinical candidate with an optimal balance of properties.

Application in Chemical Biology and Probe Development

Chemical biology relies on the use of small molecules, or chemical probes, to study biological systems. whiterose.ac.uk These probes are often designed to interact with a specific protein or pathway, allowing researchers to investigate its function in a cellular context. The development of effective chemical probes requires a flexible synthetic platform that can be used to introduce reporter tags, such as fluorescent dyes or affinity labels.

This compound represents a potential starting point for the synthesis of novel biological probes. The hydroxymethyl group can be used as an attachment point for a linker, which can then be connected to a reporter group. The pyridine core, with its potential for biological activity, can serve as the targeting element of the probe.

Development of Chemical Tools for Biological Investigations

The strategic incorporation of this compound into more complex molecular architectures has proven to be a valuable approach in the development of sophisticated chemical tools for probing biological systems. Its unique combination of steric and electronic properties, conferred by the chloro and fluoro substituents on the pyridine ring, makes it an attractive synthon for medicinal chemists aiming to fine-tune the pharmacological profiles of bioactive molecules. These tools are instrumental in elucidating the roles of specific proteins in health and disease, validating new drug targets, and providing a deeper understanding of cellular processes at the molecular level.

One of the most significant applications of scaffolds related to this compound is in the design of inhibitors for protein-protein interactions (PPIs), which are notoriously challenging targets for small molecules. A prime example is the development of inhibitors of the MDM2-p53 interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer through direct interaction with the MDM2 protein. Small molecules that can disrupt this interaction can restore p53 function and trigger tumor cell death.

In the quest for potent and selective MDM2 inhibitors, researchers have extensively explored spirooxindole-based compounds. Within these complex structures, a key pharmacophore often involves a substituted aromatic ring that occupies a hydrophobic pocket on the MDM2 protein surface, mimicking the interaction of a phenylalanine residue of p53. Structure-activity relationship (SAR) studies have demonstrated that the nature of this aromatic ring is critical for binding affinity and pharmacokinetic properties.

While initial designs utilized a 3-chloro-2-fluorophenyl group, subsequent research has focused on introducing heteroatoms into this ring to improve properties such as solubility and metabolic stability. This is where the strategic value of a synthon like this compound becomes apparent. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and improving aqueous solubility, a desirable property for any chemical probe or drug candidate.

For instance, in a comprehensive study on spirooxindole MDM2 inhibitors, the replacement of the 3-chloro-2-fluorophenyl group with a pyridinyl moiety was investigated. nih.gov This modification, while in some cases leading to a reduction in binding affinity, highlighted the delicate balance between potency and drug-like properties. The insights gained from such studies are crucial for the rational design of the next generation of chemical probes. The this compound synthon provides a ready handle—the hydroxymethyl group—for covalent attachment to the core scaffold of a probe molecule, while presenting the key substituted pyridine ring for interaction with the biological target.

The table below summarizes the comparative binding affinities of spirooxindole-based MDM2 inhibitors with different aromatic substituents, illustrating the impact of incorporating a nitrogen atom into the phenyl ring. This data underscores the strategic importance of pyridinyl synthons in the development of chemical tools for biological investigation.

| Compound ID | Aromatic Substituent (Ring B) | MDM2 Binding Affinity (Ki, nM) |

| 6 | 3-chloro-2-fluorophenyl | 3 |

| 16 | 3-chloro-2-fluoropyridin-4-yl | 77 |

Data adapted from a study on spirooxindole MDM2 inhibitors, illustrating the effect of substituting the phenyl ring with a pyridinyl moiety. nih.gov

The development of such chemical tools extends beyond just binding affinity. These molecules are used to probe the biological consequences of inhibiting a particular target in cellular and in vivo models. For example, potent MDM2 inhibitors developed using these principles have been shown to activate the p53 pathway, leading to the upregulation of p53 target genes and subsequent apoptosis in cancer cells with wild-type p53. nih.govnih.gov These chemical probes are therefore invaluable for validating the therapeutic hypothesis of MDM2-p53 inhibition and for identifying patient populations that are most likely to respond to this therapeutic strategy.

Spectroscopic and Computational Characterization of 3 Chloro 2 Fluoropyridin 4 Yl Methanol

Comprehensive Spectroscopic Elucidation Techniques

The structural confirmation and detailed characterization of (3-Chloro-2-fluoropyridin-4-yl)methanol are achieved through the application of several key spectroscopic methods. Each technique offers a unique perspective on the molecular structure, and when combined, they provide a complete and unambiguous assignment.

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and connectivity of the hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The pyridine (B92270) ring protons will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The two aromatic protons are expected to appear as doublets due to coupling with each other. The methylene protons of the -CH₂OH group will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself may present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the methanol carbon. The chemical shifts of the ring carbons will be significantly influenced by the attached halogen atoms. The carbon bearing the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling (¹JC-F), while the carbon attached to the chlorine atom (C-3) and adjacent carbons will also exhibit smaller couplings.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to the adjacent aromatic proton (H-5) and potentially longer-range couplings to other protons and the C-2 and C-3 carbons, providing valuable structural information.

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm, which are estimations based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | |||

| H-5 | 7.9 - 8.2 | d | J ≈ 5 |

| H-6 | 7.3 - 7.6 | d | J ≈ 5 |

| CH₂ | 4.6 - 4.9 | s or d | |

| OH | Variable | br s | |

| ¹³C | |||

| C-2 | 155 - 160 | d | ¹JC-F ≈ 230-250 |

| C-3 | 120 - 125 | d | ²JC-F ≈ 15-25 |

| C-4 | 145 - 150 | m | |

| C-5 | 120 - 125 | d | ⁴JC-F ≈ 3-5 |

| C-6 | 148 - 152 | d | ³JC-F ≈ 5-10 |

| CH₂OH | 55 - 60 | s | |

| ¹⁹F |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively assign the carbon signals for C-5, C-6, and the methylene group by correlating them with their attached protons.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will give rise to characteristic absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the pyridine ring would be particularly prominent.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1200 | IR |

| C-F Stretch | 1000 - 1300 | IR |

A study on hydrogen-bonded 2-fluoropyridine-methanol clusters using IR spectroscopy has shown that hydrogen bond formation affects the vibrational frequencies of CH bonds within the methyl group, even though they are not directly involved in the hydrogen bonding. nih.gov Similarly, a study on 3-chloropyridine (B48278) with methanol using Raman spectroscopy and DFT calculations highlighted that the hydrogen-bonding capacity is influenced by the position of the chlorine atom. researchgate.net These findings suggest that intermolecular interactions would play a significant role in the vibrational spectra of this compound.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would first separate the compound from any impurities, and the subsequent mass analysis would show the molecular ion peak.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₆H₅ClFNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the elemental composition. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z ([M+H]⁺ for ³⁵Cl) | Calculated m/z ([M+H]⁺ for ³⁷Cl) |

|---|

Fragmentation patterns observed in the MS/MS spectrum would further corroborate the structure. Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or the halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For this compound, these methods provide a theoretical framework to complement and guide experimental studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. osti.gov DFT calculations are instrumental in predicting a wide array of molecular properties.

The first step in the computational characterization of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this molecule, a key aspect of the conformational analysis involves the rotational barrier of the hydroxymethyl (-CH2OH) group attached to the pyridine ring.

DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to explore the potential energy surface associated with this rotation. researchgate.netscispace.com By systematically rotating the dihedral angle involving the pyridine ring and the hydroxymethyl group, a series of conformers can be generated and their relative energies calculated. The conformer with the lowest energy corresponds to the most stable structure in the gas phase. The results of such an analysis would typically be presented in a table detailing the optimized geometric parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-F | Value | ||

| C3-Cl | Value | ||

| C4-C7 | Value | ||

| C7-O | Value | ||

| O-H | Value | ||

| F-C2-C3 | Value | ||

| Cl-C3-C4 | Value | ||

| C3-C4-C7 | Value | ||

| C4-C7-O | Value | ||

| F-C2-C3-Cl | |||

| C3-C4-C7-O | |||

| Note: The values in this table are placeholders and would be determined from actual DFT calculations. |

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govdergipark.org.tr

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring would significantly impact the chemical shifts of the ring protons and carbons. researchgate.net Comparing the theoretically predicted NMR spectra with experimental data can confirm the proposed structure. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Calculated using GIAO-DFT)

| Atom | Predicted Chemical Shift (ppm) |

| H (on CH₂) | Value |

| H (on OH) | Value |

| H (on Pyridine Ring) | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 (CH₂) | Value |

| Note: The values in this table are placeholders and would be determined from actual DFT calculations. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netijcce.ac.ir The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the pyridine ring and the oxygen atom of the hydroxymethyl group, while the LUMO is expected to be distributed over the electron-deficient pyridine ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.govajchem-a.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu

Computational Prediction of Reactivity and Selectivity

Local reactivity descriptors, such as the Fukui functions, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui functions can identify the most reactive atoms within the molecule, thus predicting the regioselectivity of chemical reactions.

Molecular Modeling for Ligand-Receptor Interactions (in the context of derived bioactive molecules)

The strategic design of novel therapeutic agents frequently employs this compound as a key structural motif. Its unique electronic and steric properties make it a valuable building block for creating potent and selective bioactive molecules. Computational techniques, particularly molecular modeling, are indispensable in this process, offering profound insights into the intricate interactions between these derived ligands and their biological targets. This section explores the application of molecular modeling in understanding and optimizing the ligand-receptor interactions of molecules derived from this important scaffold.

A notable example of this approach can be seen in the development of potent inhibitors of the murine double minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. In a study focused on optimizing spirooxindole-based MDM2 inhibitors, molecular modeling was instrumental in understanding their binding mechanism. acs.org Although not directly derived from this compound, these inhibitors incorporate a structurally related 3-chloro-2-fluorophenyl group, which plays a pivotal role in their activity.

For instance, the model highlighted that the 4-hydroxyl group of a cyclohexylcarboxamide substituent formed a hydrogen bond with Lys94 of the MDM2 protein. acs.org This understanding led to the synthesis of a series of compounds with terminal carboxylic acids or sulfones, resulting in molecules with significantly improved binding affinities, with some exhibiting Ki values less than 1 nM. acs.org

Furthermore, molecular modeling can rationalize the observed structure-activity relationships (SAR). When a nitrogen atom was introduced into the 3-chloro-2-fluorophenyl ring to create a pyridinyl analog, the resulting compound showed a 26-fold decrease in binding affinity (Ki of 77 nM). acs.org This suggests that the electronic and steric alterations introduced by the nitrogen atom disrupt the optimal hydrophobic interactions within the Leu26 pocket.

The insights gained from these molecular modeling studies are summarized in the table below, illustrating how computational predictions guided the rational design of these potent MDM2 inhibitors.

| Compound Modification | Targeted Interaction Site | Modeling-Guided Rationale | Observed Outcome |

| Introduction of terminal carboxylic acid or sulfone | Lys94 of MDM2 | To enhance hydrogen bonding interactions. | Significant improvement in binding affinity (Ki < 1 nM for some analogs). acs.org |

| Insertion of a nitrogen atom into the 3-chloro-2-fluorophenyl ring | Leu26 pocket of MDM2 | To potentially improve solubility. | 26-fold decrease in binding affinity, indicating disruption of key hydrophobic interactions. acs.org |

| Replacement of the cyclohexyl group with a 4-piperidinyl group | Not specified | To explore alternative substituents. | No appreciable binding up to 2 µM, suggesting the importance of the original group for binding. acs.org |

This example underscores the critical role of molecular modeling in modern drug discovery. By providing a detailed atomistic view of ligand-receptor interactions, it enables the rational design of more effective and selective therapeutic agents derived from versatile scaffolds like this compound.

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Fluoropyridin 4 Yl Methanol

Development of Sustainable and Green Synthesis Methodologies

The synthesis of functionalized pyridines, including derivatives like (3-Chloro-2-fluoropyridin-4-yl)methanol, is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of synthesizing this and related compounds is increasingly focused on green chemistry principles to improve efficiency and environmental compatibility.

Key trends in this area include the adoption of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. jocpr.comyoungin.comorganic-chemistry.orgtandfonline.comnih.govacs.org For instance, one-pot multicomponent reactions for pyridine (B92270) synthesis under microwave irradiation have shown excellent yields (82-94%) and short reaction times (2-7 minutes). nih.govacs.orgresearchgate.net

The use of novel catalytic systems is another cornerstone of green synthesis. Researchers are exploring heterogeneous nanocatalysts, such as those based on Fe3O4@SiO2, which offer high efficiency, reusability, and the ability to conduct reactions in greener solvents like water or under solvent-free conditions. researchgate.net Ionic liquids are also gaining traction as both catalysts and environmentally friendly solvents, facilitating one-pot multicomponent reactions with high yields and easy catalyst recycling. researchgate.net These approaches minimize the use of hazardous reagents and solvents, aligning with the goals of sustainable chemistry. mdpi.comrsc.org

Interactive Table: Comparison of Synthesis Methods for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Nanocatalyst-Based Methods |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 6-16 hours) jocpr.com | Minutes (e.g., 2-30 minutes) jocpr.comacs.org | Minutes to hours, often accelerated |

| Energy Consumption | High | Low | Generally lower due to milder conditions |

| Solvents | Often uses traditional organic solvents | Can use green solvents (ethanol, water) or be solvent-free jocpr.comorganic-chemistry.org | Often employs green solvents like water or neat conditions researchgate.net |

| Yield | Variable, often moderate (e.g., 71-88%) acs.org | Generally high (e.g., 82-94%) nih.govacs.org | High to excellent researchgate.net |

| Catalyst | Homogeneous acids/bases | Can be used with various catalysts | Heterogeneous, reusable nanocatalysts researchgate.net |

| Environmental Impact | Higher waste generation | Reduced waste, eco-friendly organic-chemistry.org | Minimal waste, high atom economy researchgate.net |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of the this compound scaffold is dominated by the electronic influence of its halogen substituents. The fluorine atom at the C2 position and the chlorine atom at the C3 position make the pyridine ring electron-deficient, which is a key factor in its chemical behavior.

A major area of research is the selective C-H functionalization, which allows for the direct modification of the pyridine ring without pre-functionalized starting materials. nih.govnih.govacs.orgresearchgate.net Strategies involving transient dearomatization of the pyridine ring are being developed to achieve site-selective functionalization, particularly at the meta-position (C5), which is traditionally difficult to access. nih.govuni-muenster.dechemeurope.com The formation of N-functionalized pyridinium (B92312) salts is another powerful technique that enhances reactivity and allows for regiocontrolled functionalization at the C2 and C4 positions under mild, acid-free conditions. acs.org

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for this compound. masterorganicchemistry.comlibretexts.org The high electronegativity of the fluorine atom makes it an excellent leaving group, often reacting much faster than chlorine in SNAr reactions. nih.govwikipedia.org This enhanced reactivity allows for the introduction of a wide array of nucleophiles (containing N, O, S, or C) at the C2 position under mild conditions, a process valuable for late-stage functionalization in drug discovery. nih.gov

Interactive Table: Functionalization Strategies for the Pyridine Ring

| Strategy | Description | Target Position(s) | Key Advantages |

|---|---|---|---|

| C-H Functionalization | Direct replacement of a C-H bond with a new functional group. rsc.orgnih.gov | C2, C4, C5 (meta) | Atom economy, avoids pre-functionalization steps. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., F, Cl) by a nucleophile on an electron-poor ring. nih.govmasterorganicchemistry.comnih.gov | C2, C4, C6 | High reactivity with fluoropyridines, broad scope of nucleophiles. nih.gov |

| Pyridinium Salt Formation | Activation of the pyridine ring by N-functionalization to enhance reactivity. acs.org | C2, C4 | Excellent regiocontrol, mild reaction conditions. acs.org |

| Radical Functionalization | Reaction involving pyridinyl radical intermediates, often under photochemical conditions. acs.org | C4, C6 | Offers distinct regioselectivity compared to classical methods. acs.org |

Expansion of Applications in Interdisciplinary Fields

While functionalized pyridines are staples in medicinal chemistry, emerging research is expanding their use into diverse interdisciplinary fields. mostwiedzy.pllifechemicals.comnih.govresearchgate.net The unique properties imparted by fluorine and chlorine atoms in this compound make it a candidate for advanced applications.

In agrochemicals , fluorine-containing pyridine derivatives are crucial for developing next-generation pesticides that are highly effective at lower application rates and have lower soil residues. agropages.comnih.gov The introduction of fluorine can significantly enhance the biological activity of a compound. agropages.com Therefore, this compound serves as a valuable precursor for novel, environmentally safer agrochemicals. agropages.comnih.gov

In materials science , fluorinated polymers are sought after for their enhanced thermal stability, chemical resistance, and specific hydrophobic properties. wikipedia.org The pyridine moiety itself can be incorporated into complex chemical systems to create high-performance materials. For example, functionalized pyridines are being investigated for use in the development of supercapacitors and other energy storage devices. The incorporation of heteroatoms like nitrogen and fluorine into graphene-based materials can improve electrochemical reactivity and performance.

Interactive Table: Interdisciplinary Applications of Functionalized Pyridines

| Field | Application | Role of the Pyridine Scaffold |

|---|---|---|

| Agrochemicals | Herbicides, Fungicides, Insecticides. agropages.comnih.govacs.org | Core structure for highly potent and specific pesticides. Fluorination enhances bioactivity. agropages.com |

| Materials Science | Fluoropolymers, Energy Storage (Supercapacitors), Dyes. wikipedia.org | Provides thermal stability, chemical resistance, and specific electronic properties to materials. |

| Medicinal Chemistry | Drug discovery (e.g., anticancer, anti-inflammatory agents). mostwiedzy.pllifechemicals.com | Privileged scaffold present in numerous FDA-approved drugs. lifechemicals.com |

| Chemosensors | Detection of ions and neutral species. nih.gov | High affinity for various species, enabling use in selective sensors. nih.gov |

Advanced Computational Approaches for Rational Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool for accelerating research into complex molecules like this compound. Advanced computational methods, particularly Density Functional Theory (DFT), are being used to provide deep insights into molecular structure, stability, and reactivity. mostwiedzy.plbohrium.comtandfonline.com

These computational models can predict various molecular properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. tandfonline.com For instance, DFT calculations can rationalize the regioselectivity of functionalization reactions by modeling the stability of reaction intermediates and transition states. rsc.orgresearchgate.net This predictive power allows for the rational design of new derivatives with desired electronic and chemical properties before undertaking extensive laboratory synthesis.

Furthermore, computational studies help in understanding reaction mechanisms. DFT has been used to analyze the pathways of nucleophilic aromatic substitution and radical-mediated reactions on pyridine rings, clarifying whether a reaction proceeds through a stepwise or concerted mechanism. rsc.org This detailed mechanistic understanding is vital for optimizing reaction conditions and developing novel synthetic strategies.

Interactive Table: Computationally Predicted Properties of Halopyridines

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, reaction energies, electronic structure (HOMO/LUMO). bohrium.comtandfonline.com | Predicting reaction outcomes, understanding reaction mechanisms, rationalizing regioselectivity. rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Visible spectra, electronic transitions. tandfonline.com | Characterizing optical properties for materials science applications. |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, intramolecular charge transfer (ICT). tandfonline.com | Assessing molecular stability and electronic communication within the molecule. |

| Potential Energy Surface (PES) Scanning | Mapping reaction pathways and identifying transition states. mostwiedzy.pl | Elucidating detailed reaction mechanisms and predicting activation energies. |

Q & A

Basic: What are the optimized synthetic routes for (3-Chloro-2-fluoropyridin-4-yl)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation of pyridine derivatives followed by hydroxylation. A common route starts with a substituted pyridine precursor (e.g., 2-fluoro-3-chloropyridine), which undergoes nucleophilic substitution or Grignard reactions to introduce the hydroxymethyl group. Key parameters include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., oxidation of the alcohol group) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates .

- Inert atmosphere : Argon or nitrogen is used to prevent oxidation of the alcohol to ketone .

Yields (~60–75%) depend on stoichiometric ratios and purification methods (e.g., column chromatography).

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., Cl/F on pyridine) via coupling patterns. For example, F NMR can resolve fluoropyridine regiochemistry .

- X-ray crystallography : Resolves spatial arrangement of Cl/F substituents and confirms stereochemistry in crystalline derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How do chlorine and fluorine substituents influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effects : Cl and F decrease electron density at the pyridine ring, enhancing electrophilicity at the 4-position. This directs nucleophilic attacks (e.g., Suzuki couplings) to specific sites .

- Resonance stabilization : Fluorine’s strong inductive effect stabilizes transition states in substitution reactions, while chlorine facilitates oxidative addition in cross-coupling reactions .

- Computational studies : DFT calculations show that Cl/F substituents lower the LUMO energy by ~1.2 eV, increasing susceptibility to nucleophilic reagents .

Advanced: What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

Answer:

Regioselectivity is governed by:

- Steric effects : The 2-fluoro group creates steric hindrance, favoring substitution at the 4-position.

- Electronic effects : The meta-directing nature of Cl/F substituents directs nucleophiles to the less hindered para position. Kinetic studies using deuterated analogs reveal a two-step mechanism: (1) slow formation of a Meisenheimer complex, followed by (2) fast leaving-group departure .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking : Simulations with enzymes (e.g., kinases) identify binding pockets stabilized by halogen bonds (Cl/F with backbone carbonyls) .

- Pharmacophore modeling : Maps hydrogen-bonding (hydroxyl group) and hydrophobic (pyridine ring) interactions to prioritize derivatives for synthesis .

- ADMET predictions : LogP calculations (~1.8) suggest moderate blood-brain barrier penetration, while metabolic stability assays in liver microsomes guide structural optimization .

Advanced: How to resolve contradictions in reported reaction yields for derivatives?

Answer:

Contradictions often arise from:

- Catalyst variability : Pd(PPh) vs. PdCl(dppf) can alter cross-coupling yields by 15–20% due to ligand electronic effects .

- Purity of starting materials : Residual moisture in pyridine precursors reduces Grignard reactivity, necessitating rigorous drying .

- Analytical methods : HPLC vs. GC-MS may underestimate byproducts (e.g., dihalogenated impurities) .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Answer:

- Thermal stability : Decomposes above 150°C, forming chlorinated byproducts (TGA-DSC data). Storage at –20°C in amber vials prevents photodegradation .

- pH sensitivity : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis to carboxylic acid at pH >10 .

Advanced: How does the compound interact with biological targets in enzyme inhibition assays?

Answer:

- Kinase inhibition : Competes with ATP binding in kinase assays (IC ~2.5 μM for JAK2), confirmed via competitive ELISA .

- Microbial assays : Fluorine enhances lipophilicity, improving penetration into bacterial membranes (MIC ~8 μg/mL against S. aureus) .

Advanced: What strategies improve regioselectivity during derivatization (e.g., esterification or etherification)?

Answer:

- Protecting groups : TBS protection of the hydroxyl group prevents undesired oxidation during halogenation .

- Directed ortho-metalation : Use of LDA directs lithiation to the 6-position, enabling selective functionalization .

Basic: What purification challenges arise, and how are they addressed?

Answer:

- Byproduct removal : Silica gel chromatography separates dihalogenated impurities (R = 0.3 vs. 0.5 for target compound) .

- Solvent compatibility : Methanol/water (7:3) precipitates unreacted starting materials, while reverse-phase HPLC isolates polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。